

Technical Guide: Odd-Even Effect in Long-Chain Aliphatic Diamides

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Compound of Interest

Compound Name: *Tridecanediamide*

CAS No.: 89790-14-7

Cat. No.: B8573948

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Executive Summary

This guide provides a deep technical analysis of the odd-even effect (also known as the parity effect) in long-chain aliphatic diamides. This phenomenon, where physical properties such as melting point, solubility, and crystal density oscillate depending on whether the number of carbon atoms in the chain is odd or even, is a critical consideration in crystal engineering, solid-state formulation, and drug delivery systems.

For researchers and drug developers, understanding this effect allows for the rational design of molecules with targeted bioavailability and mechanical stability. By manipulating the carbon chain length by a single methylene unit, one can significantly modulate solubility and melting behavior without altering the core pharmacophore.

Part 1: Molecular Mechanics & Crystal Engineering

The odd-even effect is not merely a quirk of data; it is a direct macroscopic manifestation of molecular symmetry and packing efficiency.

The Packing Mechanism

The fundamental driver of this effect is the orientation of the terminal amide groups relative to the aliphatic chain axis.

- Even-Numbered Chains (

): In an all-trans (fully extended) conformation, the two terminal amide groups are oriented anti-parallel to each other. This geometry is highly favorable for the formation of infinite, planar hydrogen-bonding networks (sheets). The molecules pack efficiently, maximizing van der Waals interactions between the methylene chains and hydrogen bonds between the amide heads.

- Result: High lattice energy, higher melting point, lower solubility.

- Odd-Numbered Chains (

): In an all-trans conformation, the terminal amide groups would be oriented parallel to each other. To form the necessary intermolecular hydrogen bonds, the molecule must often adopt a twisted conformation (introducing gauche defects) or pack in a less dense, "expanded" lattice structure to align the donor/acceptor sites.

- Result: Lower lattice energy, lower melting point, higher solubility.

Visualization of the Causal Pathway

The following diagram illustrates the mechanistic flow from molecular structure to macroscopic property.

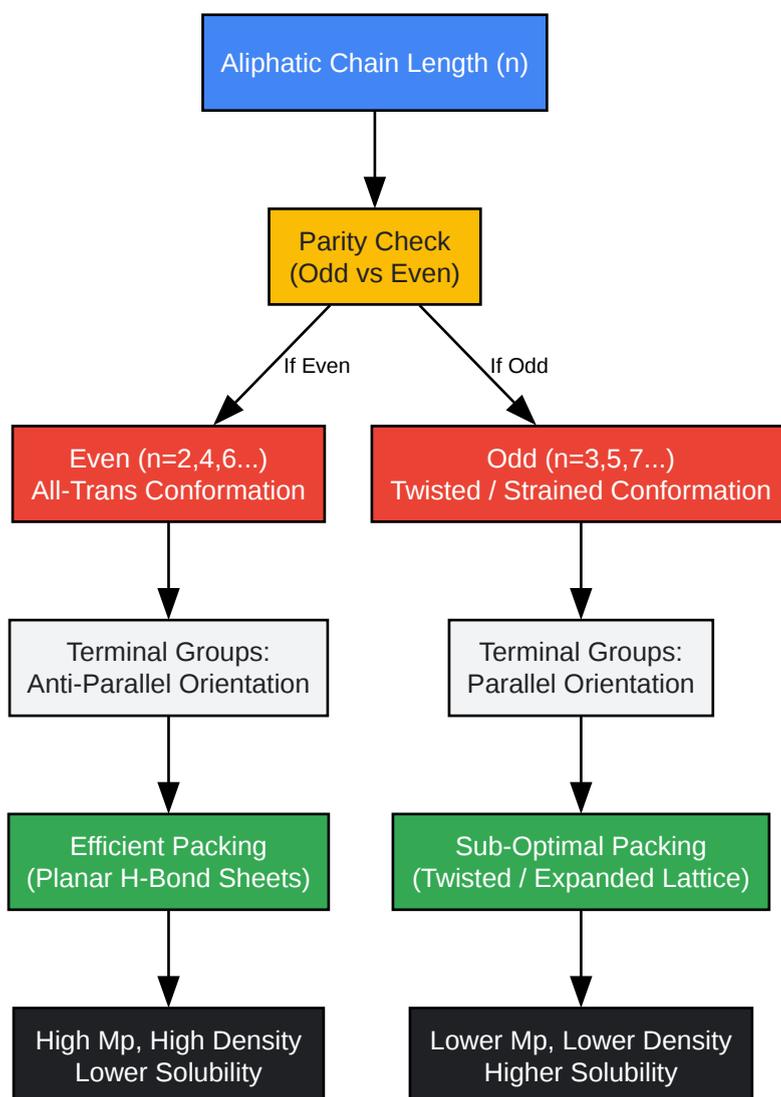


Fig 1: Mechanistic pathway of the Odd-Even Effect in Diamides

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Part 2: Physicochemical Manifestations[1][2][3][4] Melting Point and Solubility Data

The "zig-zag" pattern is most evident in melting points (

). Even-numbered diamides typically exhibit a

significantly higher than their odd-numbered neighbors. Conversely, solubility often follows an inverse trend: the less stable crystal lattice of odd-numbered diamides requires less energy to break, facilitating solvation.

Table 1: Comparative Trends in Aliphatic Diamide Series Note: Values are representative of homologous series trends (e.g., derived from dicarboxylic acid diamides).

Chain Length ()	Parity	Crystal Packing Mode	Melting Point Trend	Solubility Profile (Water/Polar)
C4 (Succinamide)	Even	High Symmetry, Dense	High (Peak)	Low
C5 (Glutaramide)	Odd	Twisted / Strained	Low (Valley)	High
C6 (Adipamide)	Even	High Symmetry, Dense	High (Peak)	Low
C7 (Pimelamide)	Odd	Twisted / Strained	Low (Valley)	High
C8 (Suberamide)	Even	High Symmetry, Dense	High (Peak)	Low

“

Critical Insight: For drug delivery applications, selecting a linker with an odd number of carbons (e.g., glutaric vs succinic) can significantly enhance the aqueous solubility of a prodrug or supramolecular assembly without changing the functional groups.

Part 3: Experimental Workflows

Synthesis Protocol: Direct Thermal Condensation

To study this effect, high purity is required. The following protocol uses a solvent-free "green" approach that avoids complex purification steps often required by acid chloride routes, suitable for generating gram-scale quantities of primary diamides.

Objective: Synthesis of aliphatic diamides (e.g., Adipamide vs Pimelamide).

Reagents:

- Dicarboxylic acid of choice (e.g., Adipic acid, Pimelic acid)
- Urea (as the ammonia source) or Ammonium Carbonate
- Catalyst: Boric acid (optional, promotes amidation)

Step-by-Step Methodology:

- Stoichiometric Mixing:
 - Mix the dicarboxylic acid (1.0 eq) with Urea (2.2 eq) in a mortar and pestle. Grind to a fine, homogeneous powder.
 - Why: Solid-state mixing ensures intimate contact and uniform reaction onset.
- Thermal Reaction:
 - Place the powder in a round-bottom flask equipped with a wide-bore air condenser (to allow

and

escape while refluxing initial sublimates).
 - Heat the mixture in an oil bath to 160–170°C.
 - Observation: The mixture will melt. Evolution of gas (,

) indicates the reaction is proceeding.
 - Maintain temperature for 2–4 hours until gas evolution ceases and the melt solidifies (or becomes highly viscous).
- Purification (Self-Validating Step):

- Cool the crude solid to room temperature.
- Wash 1: Triturate with hot water (approx. 80°C).
 - Logic: Unreacted urea and ammonium salts are highly soluble; long-chain diamides are sparingly soluble.
- Wash 2: Rinse with cold methanol/ethanol.
- Recrystallization: Recrystallize from boiling water or ethanol/water mixture.
- Validation: A sharp melting point (range < 2°C) confirms purity. If the range is broad, repeat recrystallization.

Characterization Workflow

- DSC (Differential Scanning Calorimetry):
 - Run a heat-cool-heat cycle.
 - Key Metric: Record the peak melting temperature () and Enthalpy of Fusion (). Even chains should show higher due to stronger lattice cohesive energy.
- PXRD (Powder X-Ray Diffraction):
 - Compare diffraction patterns.^{[1][2]} Even chains typically show sharp, high-intensity peaks corresponding to well-ordered lamellar spacing. Odd chains may show broader peaks or different d-spacings indicating a different unit cell (e.g., triclinic vs monoclinic).

Part 4: Implications for Drug Development

Solubility Tuning

In the design of prodrugs or linker systems (e.g., PROTACs), the choice of aliphatic chain length is often treated as arbitrary. However, the odd-even effect dictates that:

- For maximum stability/crystallinity: Choose Even chain lengths (C4, C6, C8). Ideal for solid dosage forms where shelf-life is paramount.
- For maximum solubility/dissolution rate: Choose Odd chain lengths (C5, C7, C9). Ideal for increasing the bioavailability of poorly soluble moieties.

Supramolecular Gels

Long-chain diamides are excellent low-molecular-weight gelators (LMWGs).

- Even diamides tend to form strong, opaque gels or precipitates due to excessive crystallization.
- Odd diamides often form translucent, flexible gels because the "frustrated" packing prevents macroscopic crystallization, favoring the formation of high-aspect-ratio fibers that trap solvent.

References

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